![molecular formula C13H10F3N3O3 B6582009 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1209057-82-8](/img/structure/B6582009.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as O-TPA or 6-oxo-TPA, is a small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and has been identified as a potential therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic diseases. O-TPA has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PTP1B, with potential applications in the treatment of various metabolic disorders.
Mecanismo De Acción
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as a potent inhibitor of PTP1B. PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and its inhibition by 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide leads to an increase in the activity of insulin signaling pathways, resulting in improved glucose and lipid metabolism. 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide binds to the active site of PTP1B and prevents the enzyme from dephosphorylating its substrates, leading to an increase in the activity of insulin signaling pathways.
Biochemical and Physiological Effects
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been found to reduce glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B is its potency, with an IC50 value of 0.5 μM. Additionally, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is relatively easy to synthesize and is available commercially. However, there are some limitations to consider when using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in laboratory experiments. 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a small molecule inhibitor, and therefore may not be as effective in inhibiting PTP1B in vivo as compared to larger molecules. Additionally, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a reversible inhibitor, and therefore may need to be administered repeatedly in order to maintain its effects.
Direcciones Futuras
There are a number of potential future directions for the development of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B. These include the development of more potent and selective inhibitors of PTP1B, as well as the development of prodrugs of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide that can be used to achieve sustained inhibition of PTP1B. Additionally, further research is needed to determine the optimal dosing and administration of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in order to maximize its therapeutic efficacy. Finally, further research is needed to determine the efficacy of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in human clinical trials.
Métodos De Síntesis
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized via a number of methods. One of the most commonly used methods is a palladium-catalyzed reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine. This reaction yields 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in a high yield and with good purity. Other methods for the synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide include a Stille coupling reaction of 4-(trifluoromethoxy)benzyl bromide and 6-oxo-1,6-dihydropyridazin-1-amine, as well as a reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively in both in vitro and in vivo models for its potential therapeutic applications in the treatment of metabolic diseases. In vitro studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been found to be effective in reducing glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-5-3-9(4-6-10)18-11(20)8-19-12(21)2-1-7-17-19/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBGVYJEAUWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.